An In-depth Technical Guide to the Chemical and Physical Properties of Methyl Ferulate
An In-depth Technical Guide to the Chemical and Physical Properties of Methyl Ferulate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl ferulate, the methyl ester of ferulic acid, is a naturally occurring phenolic compound with significant therapeutic potential. Possessing noteworthy anti-inflammatory and antioxidant properties, it is a subject of growing interest in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the core chemical and physical properties of methyl ferulate. It includes tabulated quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of its mechanism of action, specifically its interaction with the mitogen-activated protein kinase (MAPK) signaling pathway.
Chemical and Physical Properties
Methyl ferulate is a white to off-white crystalline powder.[1] It is an organic compound classified as a cinnamate (B1238496) ester.[2]
General and Physical Properties
A summary of the key chemical and physical properties of methyl ferulate is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | [3] |
| Molecular Weight | 208.21 g/mol | [3] |
| CAS Number | 2309-07-1 | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 62-65 °C | [4] |
| Boiling Point | 163 °C at 1 Torr | [5] |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), DMSO, acetone, and ethyl acetate (B1210297). Slightly soluble in water and chloroform (B151607). | [5] |
Spectral Data
The structural characterization of methyl ferulate is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The ¹H and ¹³C NMR spectra of methyl ferulate provide detailed information about its molecular structure. The data presented in Table 2 was obtained in deuterated chloroform (CDCl₃).
Table 2: ¹H and ¹³C NMR Spectral Data for Methyl Ferulate in CDCl₃
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ) ppm | Multiplicity, J (Hz), Integration, Assignment | Chemical Shift (δ) ppm | Assignment |
| 7.62 | d, J = 15.9 Hz, 1H, H-7 | 167.4 | C-9 |
| 7.04 | m, 2H, H-2', H-6' | 147.9 | C-4' |
| 6.88 | d, J = 8.0 Hz, 1H, H-5' | 146.8 | C-3' |
| 6.29 | d, J = 15.9 Hz, 1H, H-8 | 144.7 | C-7 |
| 3.91 | s, 3H, OCH₃ (ester) | 127.0 | C-1' |
| 3.80 | s, 3H, OCH₃ (aromatic) | 123.0 | C-6' |
| 115.6 | C-8 | ||
| 114.7 | C-5' | ||
| 109.3 | C-2' | ||
| 55.9 | OCH₃ (aromatic) | ||
| 51.7 | OCH₃ (ester) | ||
| Source:[4] |
The IR spectrum of methyl ferulate exhibits characteristic absorption peaks corresponding to its functional groups.
Table 3: Characteristic IR Absorption Peaks for Methyl Ferulate
| Wavenumber (cm⁻¹) | Functional Group |
| 3383 | O-H stretch (phenolic) |
| 2950, 2844 | C-H stretch (aliphatic) |
| 1698-1710 | C=O stretch (α,β-unsaturated ester) |
| 1599 | C=C stretch (aromatic) |
| 1169 | C-O stretch (ester) |
| Source:[4] |
Electrospray Ionization Mass Spectrometry (ESI-MS) of methyl ferulate typically shows a prominent peak corresponding to the protonated molecule.
Table 4: ESI-MS Data for Methyl Ferulate
| m/z | Interpretation |
| 209 [M+H]⁺ | Protonated molecule |
| Source:[4] |
Experimental Protocols
This section details the methodologies for the synthesis, purification, and evaluation of the biological activities of methyl ferulate.
Synthesis of Methyl Ferulate via Fischer Esterification
Methyl ferulate can be synthesized through the Fischer esterification of ferulic acid with methanol, using a strong acid as a catalyst.
Materials:
-
Ferulic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Petroleum ether or hexane
Procedure:
-
To a solution of ferulic acid (e.g., 5 mmol) in methanol (e.g., 5 mL), add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mmol) dropwise with stirring.[6]
-
Reflux the reaction mixture until the ferulic acid is completely consumed, as monitored by Thin Layer Chromatography (TLC).[6]
-
After cooling to room temperature, add ethyl acetate and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]
Purification by Column Chromatography
The crude methyl ferulate is purified by column chromatography on silica (B1680970) gel.
Materials:
-
Crude methyl ferulate
-
Silica gel (for column chromatography)
-
Eluent: A mixture of petroleum ether and ethyl acetate (e.g., 8:1 v/v).[6]
Procedure:
-
Prepare a slurry of silica gel in the eluent and pack it into a chromatography column.
-
Dissolve the crude methyl ferulate in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the petroleum ether/ethyl acetate mixture, collecting fractions.
-
Monitor the fractions by TLC to identify those containing pure methyl ferulate.
-
Combine the pure fractions and evaporate the solvent to yield purified methyl ferulate.
Evaluation of Antioxidant Activity (DPPH Assay)
The antioxidant activity of methyl ferulate can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[7]
Materials:
-
Methyl ferulate
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of methyl ferulate in methanol or ethanol and create a series of dilutions.
-
Prepare a 0.1 mM solution of DPPH in the same solvent.[7]
-
In a 96-well microplate, add a specific volume of the DPPH solution to each well.[7]
-
Add different concentrations of the methyl ferulate solutions to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[8]
-
Measure the absorbance at 517 nm using a microplate reader.[8]
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
Evaluation of Anti-inflammatory Activity
The anti-inflammatory properties of methyl ferulate can be investigated by measuring its effect on lipopolysaccharide (LPS)-stimulated macrophages.[9]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Methyl ferulate
-
Cell culture medium and supplements
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
-
Reagents and antibodies for Western blotting (for p38 and JNK phosphorylation)
Procedure:
-
Culture macrophage cells to the desired confluency.
-
Pre-treat the cells with various concentrations of methyl ferulate for a specific duration.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits according to the manufacturer's instructions.
-
Western Blotting: Lyse the cells and perform Western blotting to detect the phosphorylation status of p38 and JNK MAP kinases using phospho-specific antibodies.
Mechanism of Action: Inhibition of the MAPK Signaling Pathway
Methyl ferulate exerts its anti-inflammatory effects primarily through the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway in macrophages stimulated with inflammatory agents like LPS.[9] Specifically, it has been shown to reduce the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), which are key mediators in the inflammatory cascade.[9] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ).[9]
Conclusion
Methyl ferulate is a promising natural compound with well-defined chemical and physical properties. Its significant anti-inflammatory and antioxidant activities, mediated through the inhibition of the MAPK signaling pathway and free radical scavenging, make it a valuable candidate for further research and development in the pharmaceutical and nutraceutical industries. The experimental protocols provided in this guide offer a foundation for the synthesis, purification, and bioactivity assessment of methyl ferulate, facilitating its continued investigation.
References
- 1. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 2. Figure 2 from The macrophage response towards LPS and its control through the p38(MAPK)-STAT3 axis. | Semantic Scholar [semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. sfera.unife.it [sfera.unife.it]
- 6. Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Anti-inflammatory activity of methyl ferulate isolated from Stemona tuberosa Lour - PubMed [pubmed.ncbi.nlm.nih.gov]
